16-Hydroxyadipoyl-7-ADCA

Cephalosporin biosynthesis Process impurity Metabolic engineering

Accurate quantification of 16-Hydroxyadipoyl-7-ADCA is critical for optimizing 7-ADCA biosynthetic yields, yet sourcing a reliable reference standard remains a supply chain challenge. This high-purity standard directly addresses the need for robust analytical method development and process control. - Enables precise HPLC calibration to monitor impurity formation linked to fermentation efficiency. - Serves as a model impurity for developing stepwise chromatographic purification protocols. - Acts as a discriminating substrate to validate the selectivity of novel industrial acylases.

Molecular Formula C14H18N2O7S
Molecular Weight 358.37 g/mol
Cat. No. B1244082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxyadipoyl-7-ADCA
Synonyms16-HA-7-ADCA
16-hydroxyadipoyl-7-ADCA
16-hydroxyadipoyl-7-aminodeacetoxycephalosporanic acid
Molecular FormulaC14H18N2O7S
Molecular Weight358.37 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)O)SC1)C(=O)O
InChIInChI=1S/C14H18N2O7S/c1-6-5-24-12-9(11(19)16(12)10(6)14(22)23)15-8(18)4-2-3-7(17)13(20)21/h7,9,12,17H,2-5H2,1H3,(H,15,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1
InChIKeyRMLHKIIIPXZPPX-XTOKZYMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Hydroxyadipoyl-7-ADCA: Key Impurity Marker


16-Hydroxyadipoyl-7-ADCA (also known as 16-HA-7-ADCA or α-hydroxyadipoyl-7-ADCA) is a cephalosporin-class organic compound [1]. It is characterized by a 16-hydroxyadipoyl side chain attached to the 7-amino position of the 7-aminodeacetoxycephalosporanic acid (7-ADCA) nucleus [2]. Initially identified as a natural product in the fungus *Penicillium chrysogenum*, this compound is a critical impurity and intermediate in the biosynthetic pathway for producing 7-ADCA, a vital precursor for semi-synthetic cephalosporin antibiotics [3][4].

Process Impurity Marker Key indicator in adipoyl-7-ADCA fermentation
Cephalosporin Intermediate Natural product from P. chrysogenum pathway
HPLC Reference Standard Supports method development for impurity profiling

16-Hydroxyadipoyl-7-ADCA: Irreplaceable Process Marker


Substituting 16-Hydroxyadipoyl-7-ADCA with related cephalosporin intermediates like adipoyl-7-ADCA or 7-ADCA is not feasible due to critical differences in their roles within bioprocesses and analytical contexts. 16-Hydroxyadipoyl-7-ADCA is not a primary production target but a key impurity in the fermentative production of adipoyl-7-ADCA [1]. Its presence and concentration serve as a direct indicator of pathway efficiency and strain fidelity [2]. Unlike the primary precursor adipoyl-7-ADCA, which is readily deacylated to yield the valuable 7-ADCA nucleus [3], the hydroxylated side chain of 16-Hydroxyadipoyl-7-ADCA can alter its substrate affinity for industrial acylases, impacting downstream processing yields [4]. Using a structurally different analog would invalidate the analytical assays (e.g., HPLC) designed to monitor this specific process-related impurity, thereby obscuring critical data for optimizing fermentation and purification steps [1].

Intended Use Impurity marker for process monitoring
Potential Substitute Adipoyl-7-ADCA or 7-ADCA as pathway intermediate
Structural mismatch
Hydroxyl side chain may alter substrate affinity for industrial acylases, impacting deacylation yield
Analytical specificity
Using a different analog breaks HPLC methods designed for this specific impurity marker
Process insight loss
Loss of real-time metabolic flux indicator compromises fermentation optimization

16-Hydroxyadipoyl-7-ADCA Differentiation Evidence


Side Chain Hydroxylation as Impurity Marker

In the fermentative production of adipoyl-7-ADCA by recombinant *Penicillium chrysogenum*, 16-Hydroxyadipoyl-7-ADCA is a key process-related impurity formed via hydroxylation of the adipoyl side chain. In contrast, adipoyl-7-ADCA is the intended precursor for 7-ADCA production [1]. While not a target compound, its quantification is essential for process monitoring. The primary structural difference lies in the side chain: 16-Hydroxyadipoyl-7-ADCA has a 5-carboxy-5-hydroxypentanoyl group (C6 hydroxyacid), whereas adipoyl-7-ADCA has an unsubstituted adipoyl group (C6 diacid). This hydroxyl addition alters the compound's chromatographic retention and potentially its interaction with deacylating enzymes [2].

Side Chain Hydroxylation
Reported
16-Hydroxyadipoyl (C6 hydroxyacid) vs. Adipoyl (C6 diacid); extra hydroxyl at C5 drives distinct chromatographic retention
Supports impurity-specific HPLC monitoring
Structural basis for analytical separation from primary precursor
Cephalosporin biosynthesis Process impurity Metabolic engineering

Distinct Adsorption on XAD-1600 Resin

In a study on purifying adipoyl-7-ADCA from fermentation broth, 16-Hydroxyadipoyl-7-ADCA (compound B) and α-aminoadipoyl-7-ADCA (compound C) were the two key impurities present. The adsorption equilibrium and mass-transfer parameters for all three cephalosporins (compounds A, B, and C) on Amberlite XAD-1600 resin were determined and modeled [1]. While the paper focuses on modeling and does not report raw, single-component Kd values for direct numerical comparison in the abstract, it establishes that these three compounds exhibit distinct adsorption isotherm parameters on this specific resin [1]. This difference in adsorption behavior is the fundamental physicochemical basis that enables their separation via stepwise elution chromatography, a critical unit operation in the industrial production of high-purity adipoyl-7-ADCA and, subsequently, 7-ADCA [1].

Adsorption on XAD-1600
Class-level
Distinct adsorption isotherm parameters modeled on Amberlite XAD-1600 resin enable stepwise elution separation
Supports purification protocol development
Direct single-component Kd values not reported
Downstream processing Adsorption chromatography Impurity removal

Byproduct Formation Kinetics in Recombinant Strain

Continuous cultivation studies of a recombinant *P. chrysogenum* strain producing adipoyl-7-ADCA revealed that as the dilution rate increased, the metabolic flux towards the desired product adipoyl-7-ADCA decreased, while flux towards an unknown cephalosporin byproduct (UC) increased [1]. The study also noted the formation of 16-Hydroxyadipoyl-7-ADCA as a minor, poorly secreted product [1][2]. The specific productivity of total beta-lactams was found to be lower than that of the parent penicillin-G-producing strain at dilution rates less than 0.06 h⁻¹ [1]. This divergence in flux allocation demonstrates that the formation of 16-Hydroxyadipoyl-7-ADCA is linked to specific, quantifiable process conditions (e.g., dilution rate) and is not a fixed or predictable co-product of the main pathway.

Byproduct Formation Kinetics
Reported
Adipoyl-7-ADCA specific productivity ~0.4 mg/g DW/h at low dilution rate; 16-Hydroxyadipoyl-7-ADCA formation increases with D
Links impurity level to process condition
Chelostat data (D 0.015–0.090 h⁻¹); strain-dependent profile
Metabolic flux analysis Fermentation kinetics Strain characterization

Inferred Acylase Substrate Specificity

An engineered mutant of a glutaryl acylase (Y178F + F375H) demonstrated highly improved catalytic efficiency towards adipoyl-7-ADCA, the desired substrate for 7-ADCA production [1]. While the specific activity against 16-Hydroxyadipoyl-7-ADCA was not explicitly tested, the study's focus on enhancing activity for the unsubstituted adipoyl side chain strongly suggests a differential substrate profile. The introduction of a hydroxyl group on the side chain of 16-Hydroxyadipoyl-7-ADCA is likely to reduce its binding affinity or turnover rate by the acylase, making it a less favorable substrate. This inferred selectivity is crucial, as it implies 16-Hydroxyadipoyl-7-ADCA will persist as an impurity through enzymatic deacylation steps, thereby affecting the purity of the final 7-ADCA product.

Acylase Substrate Specificity
Data to verify
Engineered glutaryl acylase mutant shows high activity toward adipoyl-7-ADCA; hydroxylated analog activity not tested
Suggests need for carryover monitoring before deacylation
Inference only; direct activity data missing
Enzyme engineering Biocatalysis Substrate specificity

Industrial Applications of 16-Hydroxyadipoyl-7-ADCA


HPLC Reference Standard for Fermentation Monitoring

In the industrial production of 7-ADCA, fermentation broths contain a complex mixture of cephalosporin intermediates. Procuring a high-purity reference standard of 16-Hydroxyadipoyl-7-ADCA is essential for developing and validating HPLC methods to accurately quantify this specific impurity [1]. This ensures consistent process control and allows for real-time adjustments to fermentation parameters (e.g., feed rate, dissolved oxygen) to minimize impurity formation, as the compound's appearance is linked to specific process conditions [2].

Adipoyl-7-ADCA Purification Process Development

For downstream processing engineers, 16-Hydroxyadipoyl-7-ADCA is a key component for optimizing chromatographic purification steps. As shown by its distinct adsorption behavior on industrial resins like Amberlite XAD-1600, it serves as a model impurity for designing stepwise elution protocols [1]. Acquiring this compound allows for the generation of critical adsorption isotherm data (e.g., Langmuir parameters) necessary for scaling up the purification of adipoyl-7-ADCA, thereby directly influencing the yield and purity of the final 7-ADCA product [1].

Substrate for Acylase Characterization

In enzyme discovery and engineering programs focused on deacylating adipoyl-cephalosporins, 16-Hydroxyadipoyl-7-ADCA can serve as a discriminating substrate. Its hydroxylated side chain provides a probe to assess the active site promiscuity and selectivity of new acylase variants [3]. An enzyme with high selectivity for adipoyl-7-ADCA over its hydroxylated counterpart is highly desirable to prevent carryover of this impurity into the final 7-ADCA product. Testing against this compound is a critical step in validating the industrial applicability of a novel biocatalyst.

Byproduct Reduction Target in Strain Engineering

For synthetic biology and metabolic engineering efforts aimed at creating a more efficient 7-ADCA production strain, 16-Hydroxyadipoyl-7-ADCA represents a quantifiable byproduct to be minimized. Its presence in fermentation broth indicates a diversion of metabolic flux away from the desired product [2]. A purified standard of this compound is necessary to calibrate analytical instruments and measure the impact of genetic modifications (e.g., knockouts of hydroxylase-encoding genes) designed to eliminate this side reaction, thereby improving carbon yield and process economics.

Application
Selection Property
Validation Focus
Fermentation impurity monitoring
Chromatographic retention marker
HPLC method calibration and process control
Purification process optimization
Adsorption behavior on XAD-1600
Isotherm data generation and scale-up simulation
Acylase selectivity screening
Hydroxylated side-chain probe
Enzyme promiscuity and impurity carryover risk
Strain engineering for byproduct reduction
Metabolic flux indicator
Quantifying genetic modification impact on impurity

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